molecular formula C6H5NO2 B1613504 2-Isocyanato-3-methylfuran CAS No. 921938-67-2

2-Isocyanato-3-methylfuran

Cat. No.: B1613504
CAS No.: 921938-67-2
M. Wt: 123.11 g/mol
InChI Key: OMYDOMPNLAYEPL-UHFFFAOYSA-N
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Description

2-Isocyanato-3-methylfuran is an organic compound with the molecular formula C6H5NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanato-3-methylfuran can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:

3-methylfuran+phosgeneThis compound+HCl\text{3-methylfuran} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 3-methylfuran+phosgene→this compound+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-3-methylfuran undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The furan ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

    Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Electrophiles: Such as nitric acid for nitration and halogens for halogenation.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Nitrated and Halogenated Furans: Formed from electrophilic substitution reactions.

Scientific Research Applications

2-Isocyanato-3-methylfuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polyurethanes and other polymers with specialized properties.

Mechanism of Action

The mechanism of action of 2-Isocyanato-3-methylfuran involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The furan ring may also interact with biological targets through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

    2-Isocyanatofuran: Similar structure but without the methyl group.

    3-Isocyanato-2-methylfuran: Isomer with the isocyanate group at a different position.

    2-Isocyanato-5-methylfuran: Another isomer with the methyl group at a different position.

Uniqueness: 2-Isocyanato-3-methylfuran is unique due to the specific positioning of the isocyanate and methyl groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

2-isocyanato-3-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYDOMPNLAYEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640262
Record name 2-Isocyanato-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-67-2
Record name 2-Isocyanato-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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